2-(3-Aminothietan-3-yl)ethanol
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Overview
Description
2-(3-Aminothietan-3-yl)ethanol is a chemical compound that belongs to the class of thietane-containing compounds. It has a molecular formula of C5H11NOS and a molecular weight of 133.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminothietan-3-yl)ethanol typically involves the reaction of thietane derivatives with ethanolamine under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminothietan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Primary amines, alcohols.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
2-(3-Aminothietan-3-yl)ethanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminothietan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The aminothietan ring can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Thietan-3-ol: A related compound with a similar thietane ring structure but lacking the amino group.
2-(3-Hydroxythietan-3-yl)ethanol: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness: 2-(3-Aminothietan-3-yl)ethanol is unique due to the presence of both an aminothietan ring and an ethanol group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-aminothietan-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGXZLZCBBNJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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